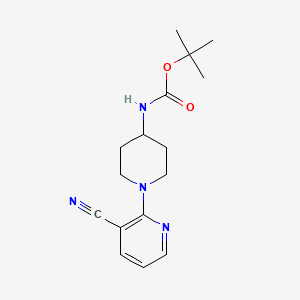

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate is a piperidine-based compound featuring a pyridine ring substituted with a cyano group at the 3-position and a tert-butyl carbamate group at the piperidin-4-yl moiety. The tert-butyl carbamate group acts as a protective moiety for amines, enabling controlled deprotection during synthesis .

Properties

IUPAC Name |

tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJYGUILUQQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649485 | |

| Record name | tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-02-7 | |

| Record name | tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate typically involves:

- Formation of the piperidine ring substituted at the nitrogen with a 3-cyanopyridin-2-yl group.

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

This can be achieved through nucleophilic substitution reactions involving a piperidine derivative and a suitably functionalized cyanopyridine derivative, followed by carbamate protection or vice versa.

Specific Preparation Methodology

Starting Materials and Key Reagents

- Piperidine derivative : Usually 4-piperidinol or a substituted piperidine.

- 3-Cyanopyridin-2-yl halide or equivalent electrophile : A 3-cyanopyridin-2-yl moiety functionalized for nucleophilic substitution.

- tert-Butyl carbamate reagent : Often tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) for carbamate protection.

- Base : Triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge acid formed during carbamate formation.

- Solvents : Commonly dichloromethane (DCM), dimethylformamide (DMF), or 1,2-dichloroethane (DCE).

Stepwise Synthesis

Step 1: Nucleophilic Substitution to Form the Piperidine-Pyridine Linkage

- The nitrogen atom of the piperidine ring acts as a nucleophile attacking the electrophilic carbon of a 3-cyanopyridin-2-yl halide (e.g., chloride or bromide).

- The reaction is typically carried out in an aprotic solvent such as DMF or DCE at room temperature or slightly elevated temperatures.

- A base such as triethylamine or DIPEA is added to neutralize the acid byproduct and promote the reaction.

Step 2: Protection of the Piperidine Nitrogen with tert-Butyl Carbamate

- The secondary amine of the piperidine is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate.

- The reaction is performed in the presence of a base (triethylamine or DIPEA) to trap released HCl.

- The reaction mixture is stirred at room temperature for several hours (often overnight) to ensure complete protection.

- Purification is achieved by silica gel chromatography or reverse phase flash chromatography.

Experimental Data and Reaction Conditions

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | Piperidine derivative + 3-cyanopyridin-2-yl halide, base (DIPEA), solvent (DMF or DCE), RT to 50°C, 12–24 h | 60–80% | Reaction monitored by TLC and LCMS; crude product used directly or purified |

| 2. Carbamate protection | Crude amine + Boc2O or Boc-Cl, base (triethylamine or DIPEA), solvent (DCM), RT, 12–16 h | 70–90% | Purification by silica gel chromatography; product isolated as white solid |

Representative Literature Procedures

A typical synthesis involves stirring the piperidine derivative with 3-cyanopyridin-2-yl chloride in DMF with DIPEA at room temperature for 16 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried and concentrated to yield the intermediate amine.

The intermediate amine is then dissolved in dichloromethane, cooled to 0°C, and treated with tert-butyl chloroformate and triethylamine. The mixture is stirred overnight at room temperature. After workup and purification by silica gel chromatography, this compound is obtained as a white solid.

Analytical Characterization

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of the piperidine ring, the cyanopyridine aromatic signals, and the tert-butyl carbamate protecting group.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 302.37 g/mol.

- Chromatography : TLC and LCMS used for monitoring reaction progress and purity assessment.

Research Findings and Optimization Notes

- The choice of base and solvent significantly affects the yield and purity. DIPEA in DMF or DCE provides good nucleophilic substitution efficiency.

- Protection with Boc2O is preferred over Boc-Cl for milder conditions and better yields.

- Reaction times vary depending on scale and reagent purity but typically range from 12 to 24 hours.

- Purification by reverse phase chromatography can improve product purity, especially on larger scale syntheses.

Summary Table of Preparation Conditions

| Parameter | Typical Value/Condition |

|---|---|

| Piperidine derivative | 1.0 equiv |

| 3-Cyanopyridin-2-yl halide | 1.1 equiv |

| Base | DIPEA or triethylamine, 1.5–2.0 equiv |

| Solvent | DMF, DCE, or DCM |

| Temperature | Room temperature to 50°C |

| Reaction time | 12–24 hours |

| Carbamate reagent | Boc2O or Boc-Cl, 1.2 equiv |

| Purification | Silica gel chromatography or reverse phase flash chromatography |

| Yield | Overall 50–80% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution under mild conditions. For example:

-

Sulfonylation : Reaction with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields sulfonamide derivatives.

-

Alkylation : Alkyl halides (e.g., benzyl bromide) react with the piperidine nitrogen in polar aprotic solvents like DMF .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine:

-

Reagents : Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

-

Product : 1-(3-cyanopyridin-2-yl)piperidin-4-amine, a versatile intermediate for further functionalization.

Reduction of the Cyano Group

The nitrile group on the pyridine ring is reduced to an amine using catalytic hydrogenation:

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Product : 3-aminopyridine-piperidine derivatives, which are precursors for bioactive molecules.

Oxidation

-

The piperidine ring undergoes oxidation with KMnO₄ or CrO₃ to form ketones or lactams.

-

Example: Oxidation at the 4-position of piperidine yields a ketone derivative.

Reduction

-

The carbamate group is reduced to a methylene amine using LiAlH₄ or NaBH4.

Cross-Coupling Reactions

The cyanopyridine moiety participates in metal-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄.

-

Conditions: DME/H₂O, 80°C, 12–24 hours.

-

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening or rearrangement. For example:

Mechanistic Insights

Scientific Research Applications

Chemistry

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate serves as an important intermediate in organic synthesis. It is utilized as a building block in the development of more complex organic molecules, particularly in medicinal chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Enzyme Interaction Studies: The compound is investigated for its ability to interact with various enzymes, potentially modulating their activity.

Medicine

Ongoing research aims to explore its pharmaceutical potential, particularly as a candidate for drug development targeting specific molecular pathways. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

Industrial Applications

In industrial chemistry, it is employed as a reagent in various chemical processes and contributes to the development of new materials.

Recent studies have highlighted the biological activity of this compound:

Antibacterial Properties

The compound has shown significant antibacterial activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. Its efficacy against biofilm-forming bacteria suggests potential applications in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomer: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

The positional isomer, with the cyano group at the pyridine’s 4-position (vs. 3-position in the target compound), exhibits distinct electronic and steric properties. In contrast, the 4-cyano isomer lacks this interaction, which could reduce binding affinity to biological targets. Experimental data suggest that such positional changes alter solubility by ~20% in polar solvents .

Substituent Variants in Pyridine Derivatives

Halogen-Substituted Analogs

- However, its bulkiness may reduce membrane permeability compared to the cyano-substituted target compound.

- This compound’s chloronicotinoyl moiety may enhance reactivity in nucleophilic substitution reactions .

Methoxy- and Hydroxy-Substituted Analogs

- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (): The hydroxy and methoxy groups increase hydrophilicity (logP reduced by ~1.5 compared to the target compound), favoring aqueous solubility. These groups also enable hydrogen bonding with biological targets, which could enhance inhibitory activity in enzyme assays .

Bulky Aromatic Substituents

- However, steric effects may reduce binding pocket compatibility in target proteins .

Deprotection Strategies

The target compound’s tert-butyl carbamate group is typically removed using trifluoroacetic acid (TFA), as seen in analogs like tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)piperidin-3-ylcarbamate (). This method yields high-purity amines but requires careful pH control to avoid side reactions. In contrast, hydrogenolysis (e.g., Pd/C and H2 in ) is employed for nitro-group reduction, highlighting divergent synthetic pathways for functional group manipulation .

Coupling Reactions

Compounds such as tert-Butyl (1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl)carbamate () utilize triazine coupling agents, which offer regioselective advantages over pyrimidine-based analogs. The electron-withdrawing chlorine in triazine enhances electrophilicity, accelerating nucleophilic aromatic substitution .

Molecular Weight and LogP Trends

The target compound’s moderate logP balances solubility and membrane permeability, making it suitable for oral bioavailability. Bulkier analogs (e.g., bromobenzyl) trade solubility for enhanced lipophilicity, which may be advantageous in CNS-targeting therapies .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate, with the molecular formula , is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tert-butyl carbamate functional group. This compound is notable for its potential biological activities, which have been the subject of various studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.

- Introduction of the Pyridine Moiety : This is achieved through palladium-catalyzed cross-coupling methods.

- Addition of the Cyanopyridine Group : Nucleophilic substitution reactions introduce the cyanopyridine group.

- Carbamate Formation : The final step involves forming the carbamate group, which can be done under acidic or basic conditions.

These synthetic routes are crucial for producing the compound in sufficient yields and purity for biological testing.

The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate receptor activity, potentially influencing pathways related to inflammation and metabolic processes. The exact molecular targets are still under investigation, but its structure indicates potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems involved in metabolic regulation .

Case Studies and Research Findings

- GPR119 Agonism : Research indicates that compounds similar to this compound may act as agonists for GPR119, which is implicated in glucose homeostasis and appetite regulation. In vitro studies have shown that these compounds can enhance insulin secretion in response to glucose, suggesting their potential role in diabetes management .

- Anti-inflammatory Effects : A study explored derivatives of piperidine compounds that exhibited significant anti-inflammatory properties by inhibiting IL-1β release in macrophages. While specific data on this compound is limited, its structural similarity to these derivatives suggests it may possess similar therapeutic effects .

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics of related compounds reveal that modifications in structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for optimizing the therapeutic potential of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| tert-Butyl (1-(3-amino-pyridin-2-yl)piperidin-4-yl)carbamate | Structure | Enhanced receptor binding |

| tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)carbamate | Structure | Potentially different receptor interactions |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of chemical modifications in drug design.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-cyanopyridine-2-yl derivatives with a piperidin-4-ylcarbamate precursor. Key steps include:

- Protection : Use tert-butyl carbamate (Boc) to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .

- Coupling : Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts for attaching the 3-cyanopyridinyl group. Optimize solvent systems (e.g., DMF or THF) and temperature (80–100°C) to enhance reaction efficiency .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via HPLC or LC-MS .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Confirm the piperidine ring geometry (axial/equatorial protons) and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl3 .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyridine and piperidine moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z calculated for C16H22N4O2).

- X-ray Crystallography : If crystals are obtainable, this provides definitive confirmation of stereochemistry .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : The Boc group is hydrolytically labile. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers .

- Light Sensitivity : The cyanopyridine group may degrade under UV light. Use amber vials for long-term storage .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC to establish shelf-life .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Solvent Effects : Verify if solvent polarity (e.g., DMSO vs. CDCl3) alters chemical shifts, particularly for the cyanopyridine ring .

- Dynamic Processes : Investigate conformational exchange (e.g., piperidine ring puckering) using variable-temperature NMR. Line broadening at elevated temperatures (~40°C) suggests dynamic behavior .

- Impurity Profiling : Compare with synthetic intermediates (e.g., de-Boc byproducts) using LC-MS. Adjust purification protocols to remove contaminants .

Q. What strategies are effective for functionalizing the 3-cyanopyridine moiety while preserving the Boc-protected piperidine?

- Methodological Answer :

- Selective Reactions : The nitrile group can undergo hydrolysis to carboxylic acids (H2SO4/H2O) or reduction to amines (LiAlH4). Protect the Boc group with acid-free conditions .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyridine’s 4-position. Ensure palladium catalysts (e.g., Pd(PPh3)4) are compatible with the Boc group .

- Photocatalysis : Recent protocols enable C–H functionalization of cyanopyridines without Boc deprotection .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding poses against target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the cyanopyridine nitrogen and catalytic lysine residues .

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

- SAR Analysis : Compare with analogs (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar Boc-protected piperidine derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Pd2(dba)3 vs. Pd(OAc)2) to identify optimal systems for the specific substrate .

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediate formation and adjust reaction times .

- Batch Consistency : Ensure raw material purity (e.g., 3-cyanopyridine-2-carbaldehyde) via GC-MS. Trace impurities (e.g., aldehydes) can inhibit coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.